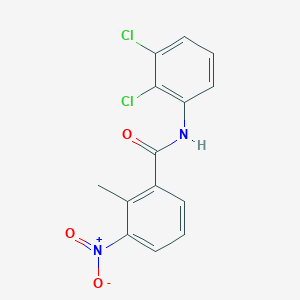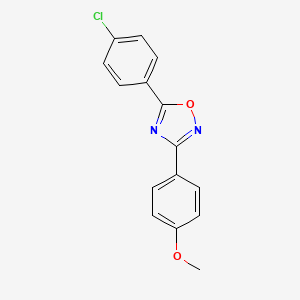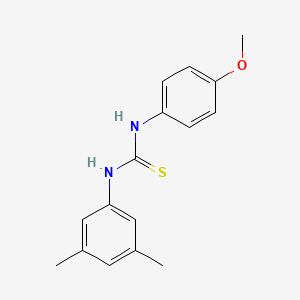![molecular formula C17H18N2S B5723010 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline, also known as DMTB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thioaniline derivative that has been found to exhibit various biochemical and physiological effects, making it an interesting subject for further investigation.
作用機序
The mechanism of action of 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has been the subject of much research. It has been found to inhibit PKC activity by binding to the enzyme's regulatory domain, thereby preventing its activation. This leads to downstream effects such as activation of caspase-3 and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has been found to exhibit various biochemical and physiological effects. In addition to its effects on PKC activity, it has been found to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the levels of reactive oxygen species (ROS) in cells. These effects make it a promising candidate for further investigation as a potential therapeutic agent for cancer treatment.
実験室実験の利点と制限
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has several advantages and limitations for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. However, it is also highly reactive and can be toxic to cells at high concentrations. Careful dosing and handling is required to ensure accurate and reproducible results.
将来の方向性
There are several future directions for research on 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline. One area of focus is its potential as a therapeutic agent for cancer treatment. Further investigation is needed to determine its efficacy in vivo and to identify potential side effects. Other areas of research include its potential as a tool for studying PKC signaling pathways and its effects on other cellular processes. Overall, 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has great potential for further investigation as a valuable tool in scientific research.
合成法
The synthesis of 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline involves the reaction of 3,4-dihydroisoquinoline with thiophosgene, followed by reaction with aniline. This method has been described in detail in various scientific publications, and has been found to be an effective way of producing high-quality 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline for research purposes.
科学的研究の応用
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has been studied extensively for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including inhibition of protein kinase C (PKC) activity, activation of caspase-3, and induction of apoptosis in cancer cells. These effects make it a promising candidate for further investigation as a potential therapeutic agent for cancer treatment.
特性
IUPAC Name |
4-[(3,3-dimethyl-4H-isoquinolin-1-yl)sulfanyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-17(2)11-12-5-3-4-6-15(12)16(19-17)20-14-9-7-13(18)8-10-14/h3-10H,11,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYBULGMLWMSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)SC3=CC=C(C=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6162107 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)


![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)

![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)


